3-(3-Fluorophenyl)-5-nitrobenzoic acid
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Description
3-(3-Fluorophenyl)-5-nitrobenzoic acid (FNBA) is a synthetic compound that has been studied for a variety of applications in scientific research. FNBA is a chemical compound with a molecular formula of C8H5FNO3 and a molecular weight of 181.12 g/mol. It is a yellow-colored crystalline solid with a melting point of approximately 155°C. FNBA is soluble in organic solvents and is used in the synthesis of various organic compounds.
Scientific Research Applications
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- Application : This compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
- Method : The specific method of application involves palladium-catalyzed cross-couplings . The technical details or parameters would depend on the specific experimental setup.
- Results : The outcomes of these applications are the synthesis of novel liquid crystalline compounds and potent leukotriene B4 receptor agonists .
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- Application : This compound has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries . It’s also used as a medicine intermediate .
- Method : The specific method of application involves using this compound as a building block in the synthesis of other compounds . The technical details or parameters would depend on the specific experimental setup.
- Results : The outcomes of these applications are the synthesis of pentaamine and bis-heterocyclic libraries, and its use as a medicine intermediate .
-
- Application : This compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
- Method : The specific method of application involves palladium-catalyzed cross-couplings . The technical details or parameters would depend on the specific experimental setup.
- Results : The outcomes of these applications are the synthesis of novel liquid crystalline compounds and potent leukotriene B4 receptor agonists .
properties
IUPAC Name |
3-(3-fluorophenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(6-9)15(18)19/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGWTOSTMMNQKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673405 |
Source
|
Record name | 3'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-5-nitrobenzoic acid | |
CAS RN |
1214381-81-3 |
Source
|
Record name | 3'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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